molecular formula C15H12BrNO3 B14159349 2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate CAS No. 130627-15-5

2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate

Cat. No.: B14159349
CAS No.: 130627-15-5
M. Wt: 334.16 g/mol
InChI Key: QDHTYFBGDMVYGU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as titanium dioxide nanoparticles can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate is unique due to the combination of its bromophenyl and aminobenzoate groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

130627-15-5

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-aminobenzoate

InChI

InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9,17H2

InChI Key

QDHTYFBGDMVYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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